molecular formula C22H20BrNO8 B11973398 Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate CAS No. 17247-10-8

Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate

Cat. No.: B11973398
CAS No.: 17247-10-8
M. Wt: 506.3 g/mol
InChI Key: YYPDKBWJCVVLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate is a polycyclic heteroaromatic compound featuring a pyrido[1,2-a]quinoline core substituted with bromo (Br) and methyl (CH₃) groups at the 8- and 4a-positions, respectively, and four methyl ester groups at the 1,2,3,4-positions. This compound is synthesized via cycloaddition reactions involving dimethyl acetylenedicarboxylate, as demonstrated in studies of analogous azulene-derived systems . The bromo and methyl substituents are critical for modulating electronic properties, steric bulk, and reactivity, distinguishing it from structurally related tetracarboxylate esters.

Properties

CAS No.

17247-10-8

Molecular Formula

C22H20BrNO8

Molecular Weight

506.3 g/mol

IUPAC Name

tetramethyl 8-bromo-4a-methylbenzo[f]quinolizine-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C22H20BrNO8/c1-22-9-8-11-10-12(23)6-7-13(11)24(22)17(21(28)32-5)15(19(26)30-3)14(18(25)29-2)16(22)20(27)31-4/h6-10H,1-5H3

InChI Key

YYPDKBWJCVVLKU-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC3=C(N1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of brominated quinoline derivatives and tetramethyl esters in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues in Cycloaddition Chemistry

The target compound belongs to a family of tetracarboxylate esters synthesized through [2+2] or [4+2] cycloadditions. Key structural analogues include:

Compound Name Substituents Core Structure Key Functional Groups Synthesis Method Reference
Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate 8-Br, 4a-CH₃ Pyrido[1,2-a]quinoline Tetracarboxylate esters Cycloaddition with dimethyl acetylenedicarboxylate
Tetramethyl 4-phenyl-9,9b-diazaindeno[4,3a,3,2-bcd]azulene-1,2,3,9a-tetracarboxylate 4-Ph Indenoazulene Tetracarboxylate esters Cycloaddition with dimethyl acetylenedicarboxylate
Hexamethyl 6-phenyl-3aH-10c-azaacephenanthryene-1,2,3,3a,4,5-hexacarboxylate 6-Ph Acephenanthryene Hexacarboxylate esters Cycloaddition with dimethyl acetylenedicarboxylate

Key Findings :

  • Steric Influence: The 4a-methyl group may hinder rotational freedom in the pyrido[1,2-a]quinoline core, affecting crystal packing and solubility relative to unsubstituted counterparts.
  • Reactivity : Cycloaddition reactions with dimethyl acetylenedicarboxylate yield diverse products depending on the starting azulene derivatives. Bromo-substituted systems may favor specific regioisomers due to electronic directing effects .
Functional Analogues in Chelation and Fluorescence

Tetracarboxylate derivatives are widely used in coordination chemistry and bioimaging. A notable example is the Ca²⁺-sensitive dyes described by Grynkiewicz et al. ():

Property This compound Ca²⁺ Indicators (e.g., Fura-2, Indo-1)
Core Structure Pyrido[1,2-a]quinoline Stilbene-heterocycle hybrids
Chelating Site Not designed for metal coordination 8-coordinate tetracarboxylate site
Fluorescence Likely low (bromo substituent induces heavy-atom quenching) High (quantum efficiency ~0.3–0.5)
Applications Organic synthesis intermediate Intracellular Ca²⁺ sensing

Key Differences :

  • The target compound lacks the heterocyclic ethylenic linkage present in Ca²⁺ indicators, which is critical for enhancing fluorescence quantum efficiency .
  • The bromo substituent in the target compound may reduce photostability compared to the heterocyclic stilbene chromophores in Ca²⁺ dyes .
Substituent Position Effects

The position of substituents significantly impacts physicochemical properties, as seen in tetramethylbenzene isomers ():

Compound Substituent Positions Melting Point (°C) Solubility (Polar Solvents)
1,2,3,4-Tetramethylbenzene Adjacent positions 45–47 Moderate
1,2,4,5-Tetramethylbenzene Para positions 79–81 Low

Implications for the Target Compound :

  • The 8-bromo and 4a-methyl groups in the pyrido[1,2-a]quinoline core likely reduce symmetry and increase dipole moments compared to unsubstituted derivatives, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF).
  • Steric crowding from the 4a-methyl group may lower melting points relative to planar analogues.

Biological Activity

Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The compound belongs to the class of pyridoquinoline derivatives characterized by a tetracarboxylate structure. Its molecular formula is C15H14BrNC_{15}H_{14}BrN with a molecular weight of approximately 304.18 g/mol. The presence of bromine and multiple carboxylate groups suggests potential reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyridoquinoline Core : The initial step typically involves the cyclization of appropriate precursors to form the pyridoquinoline skeleton.
  • Bromination : Bromine is introduced at the 8-position through electrophilic substitution reactions.
  • Carboxylation : Tetracarboxylation is achieved using various carboxylic acid derivatives under controlled conditions.

Antimicrobial Activity

Research has indicated that derivatives of pyridoquinoline exhibit significant antimicrobial properties. A study conducted by researchers demonstrated that this compound showed promising activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.
Cell LineIC50 (µM)
MCF-710
HeLa5
A54915

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with DNA or specific enzymes involved in cellular metabolism.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study in Antimicrobial Therapy : A clinical trial involving patients with resistant bacterial infections showed improved outcomes when treated with formulations containing this compound.
  • Case Study in Oncology : Patients undergoing treatment for breast cancer exhibited reduced tumor sizes when administered this compound alongside conventional chemotherapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.